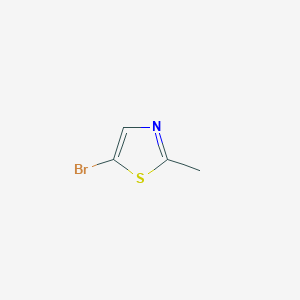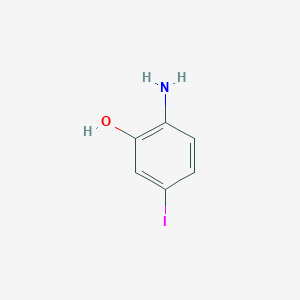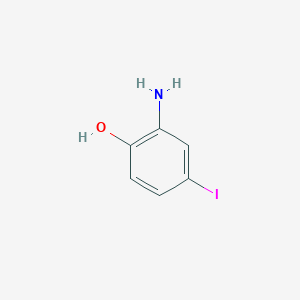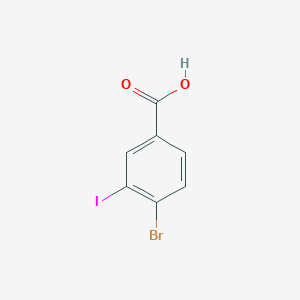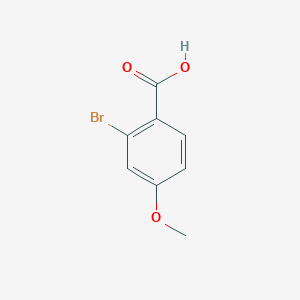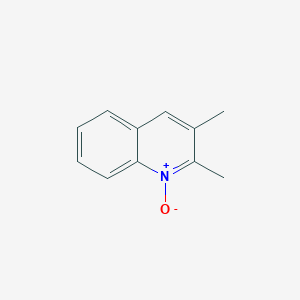
Quinoline, 2,3-dimethyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 2,3-dimethyl-, 1-oxide, also known as DMQO, is a heterocyclic organic compound with a molecular formula of C10H9NO. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 118-120°C. DMQO has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Quinoline, 2,3-dimethyl-, 1-oxide is not fully understood, but it is believed to act as a radical scavenger and antioxidant. Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit lipid peroxidation and protect against oxidative stress in vitro. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase.
Effets Biochimiques Et Physiologiques
Quinoline, 2,3-dimethyl-, 1-oxide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and protect against oxidative stress in vitro. Quinoline, 2,3-dimethyl-, 1-oxide has also been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Quinoline, 2,3-dimethyl-, 1-oxide in lab experiments include its unique properties, such as its fluorescent properties and antioxidant activity. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide is relatively easy to synthesize and is stable under a variety of conditions. However, there are also limitations to using Quinoline, 2,3-dimethyl-, 1-oxide in lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on Quinoline, 2,3-dimethyl-, 1-oxide. One potential application is in the development of new fluorescent probes for detecting metal ions. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide could be studied further for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Finally, Quinoline, 2,3-dimethyl-, 1-oxide could be studied for its potential use as an antioxidant and radical scavenger in various applications, such as in the food and cosmetic industries.
Méthodes De Synthèse
Quinoline, 2,3-dimethyl-, 1-oxide can be synthesized through several methods, including the oxidation of 2,3-dimethylquinoline with hydrogen peroxide, the oxidation of 2,3-dimethylquinoline with potassium permanganate, and the oxidation of 2,3-dimethylquinoline with peroxyacids. The most common method for synthesizing Quinoline, 2,3-dimethyl-, 1-oxide is the oxidation of 2,3-dimethylquinoline with hydrogen peroxide in the presence of a catalyst such as tungsten oxide or molybdenum oxide.
Applications De Recherche Scientifique
Quinoline, 2,3-dimethyl-, 1-oxide has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. Quinoline, 2,3-dimethyl-, 1-oxide has also been used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the synthesis of quinolines. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
14300-11-9 |
|---|---|
Nom du produit |
Quinoline, 2,3-dimethyl-, 1-oxide |
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2,3-dimethyl-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C11H11NO/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,1-2H3 |
Clé InChI |
WBLLAYDCFPAIPX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |
SMILES canonique |
CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |
Synonymes |
2,3-Dimethylquinoline 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






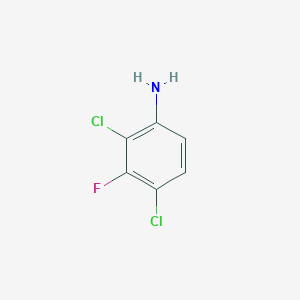
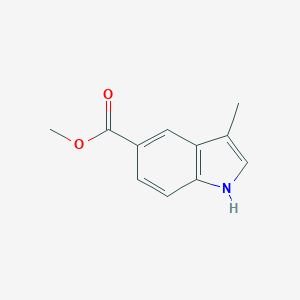
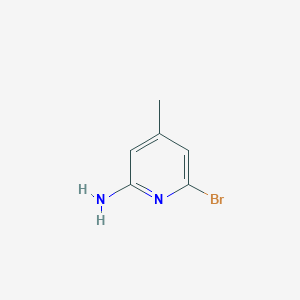
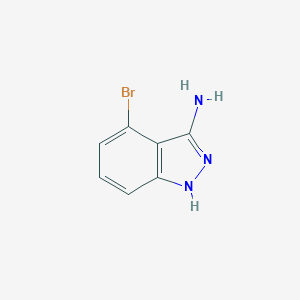
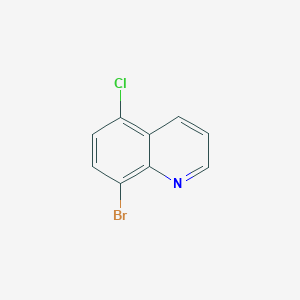
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
